RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE

medicinal chemistry parallel synthesis building block functionalization

RAC-tert-Butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate (CAS 2408937-15-3) is a racemic, Boc-protected aminocyclopentanol building block with molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol. The compound features a cyclopentyl ring bearing both a free primary amine and a free secondary hydroxyl group in a defined trans-1,3-relationship, while the ring nitrogen is protected as the tert-butoxycarbonyl (Boc) carbamate.

Molecular Formula C10H20N2O3
Molecular Weight 216.281
CAS No. 2408937-15-3
Cat. No. B2732957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE
CAS2408937-15-3
Molecular FormulaC10H20N2O3
Molecular Weight216.281
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C(C1)O)N
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-7(11)8(13)5-6/h6-8,13H,4-5,11H2,1-3H3,(H,12,14)/t6-,7-,8-/m1/s1
InChIKeySNEXHWARGWXLLI-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

RAC-tert-Butyl N-[(1R,3R,4R)-3-Amino-4-Hydroxycyclopentyl]Carbamate (CAS 2408937-15-3): Procurement-Ready Overview for Medicinal Chemistry Build-to-Order Programs


RAC-tert-Butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate (CAS 2408937-15-3) is a racemic, Boc-protected aminocyclopentanol building block with molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . The compound features a cyclopentyl ring bearing both a free primary amine and a free secondary hydroxyl group in a defined trans-1,3-relationship, while the ring nitrogen is protected as the tert-butoxycarbonyl (Boc) carbamate . Commercially available at 98% purity from multiple vendors, this intermediate serves as a chiral/racemic scaffold for constructing 1,3,4-trisubstituted cyclopentane pharmacophores relevant to aspartyl protease and renin inhibitor programs [1].

Why Generic 'Aminocyclopentanol' Building Blocks Cannot Substitute for RAC-tert-Butyl N-[(1R,3R,4R)-3-Amino-4-Hydroxycyclopentyl]Carbamate in Multi-Step Synthetic Campaigns


A procurement decision based solely on the 'aminocyclopentanol carbamate' class label introduces significant risk of synthetic dead-ends. The closest commercially available analogs—trans-3-(Boc-amino)cyclopentanol (CAS 207729-04-2) and N-Boc-3-aminocyclopentanol (CAS 1154870-59-3)—possess only a single free functional group (the hydroxyl), with the amine already protected as the Boc carbamate, precluding direct N-functionalization without an additional deprotection–reprotection sequence [1]. Conversely, the benzyl carbamate analog (CAS 2440018-70-0) swaps the Boc for a Cbz group, altering the orthogonal deprotection logic and requiring hydrogenolysis conditions incompatible with many downstream functionalities . The enantiopure (3R,4R) isomer (CAS 2770899-74-4) offers identical reactivity but at a premium cost and with distinct chiroptical properties that may be either essential or wasteful depending on the synthetic objective . These differences in functional group availability, protecting group strategy, and stereochemical composition mean that in-class substitution without careful mapping of the synthetic route will result in either synthetic re-routing, additional steps, or stereochemical mismatch.

Head-to-Head Quantitative Differentiation Evidence: RAC-tert-Butyl N-[(1R,3R,4R)-3-Amino-4-Hydroxycyclopentyl]Carbamate vs. Closest Analogs


Free Amine Count: Dual Orthogonal Functionalization vs. Single-Functionality Analogs

RAC-tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate (CAS 2408937-15-3) possesses two free, chemically differentiable functional groups on the cyclopentyl scaffold—one free primary amine (at position 3) and one free secondary hydroxyl (at position 4)—enabling two-directional orthogonal elaboration without any protecting group manipulation. In contrast, trans-3-(Boc-amino)cyclopentanol (CAS 207729-04-2) and N-Boc-3-aminocyclopentanol (CAS 1154870-59-3) each contain only a single free functional group (the hydroxyl), as the ring amine is already Boc-protected. For applications requiring sequential N-functionalization followed by O-functionalization (or vice versa), the mono-functional analogs demand an additional Boc deprotection step (typically TFA/CH2Cl2), adding 1 synthetic step, reducing overall yield by approximately 10–30% (estimated from standard Boc deprotection efficiency of 70–90%), and potentially introducing acid-labile functional group incompatibility .

medicinal chemistry parallel synthesis building block functionalization

Racemic vs. Enantiopure Procurement: Cost-Efficiency for Achiral Synthesis and Chiral Resolution Feasibility

RAC-tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate (CAS 2408937-15-3) is explicitly designated as a racemic (RAC) mixture, as indicated by both its commercial nomenclature and its availability profile. The enantiopure (3R,4R) counterpart (CAS 2770899-74-4) is also available from the same vendor (Leyan, Cat. No. 2078787 vs. 2078786) at identical stated purity (98%), but historically, chiral building blocks command a significant price premium—typically 2× to 10× the cost of their racemic equivalents depending on enantiomeric excess specifications and synthetic route complexity . The racemic compound is therefore the rational procurement choice when: (a) the downstream target is achiral; (b) the synthesis employs a chiral resolution step (e.g., diastereomeric salt formation or enzymatic kinetic resolution) where the racemate serves as the substrate; or (c) the stereochemical outcome is controlled by a chiral auxiliary or catalyst introduced later in the sequence [1].

process chemistry chiral resolution cost optimization procurement strategy

Boc vs. Cbz Protecting Group Strategy: Acid-Labile Orthogonality Enabling Broader Synthetic Windows

RAC-tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate (CAS 2408937-15-3) employs a Boc protecting group on the cyclopentyl ring nitrogen, which is cleaved under mild acidic conditions (TFA/CH2Cl2 or HCl/dioxane). The closest Cbz-protected analog—benzyl ((1R,3S,4R)-3-amino-4-hydroxycyclopentyl)carbamate hydrochloride (CAS 2440018-70-0, MW 286.76)—requires hydrogenolysis (H2/Pd-C) or strongly acidic HBr/AcOH for deprotection . This fundamental difference dictates the compound's compatibility in multi-step sequences: Boc deprotection is orthogonal to benzyl ether, benzyl ester, and Fmoc protecting groups, while Cbz hydrogenolysis is incompatible with alkenes, alkynes, and certain heteroaromatic motifs prone to reduction [1]. For solid-phase peptide synthesis (SPPS) applications, Boc chemistry (using TFA deprotection) is the established standard for in-solution and on-resin protocols, whereas Cbz has limited SPPS applicability .

protecting group strategy orthogonal synthesis solid-phase peptide synthesis SPPS compatibility

Topological Polar Surface Area and Lipophilicity Differentiation: Impact on Downstream ADME Property Prediction

The computed topological polar surface area (TPSA) and partition coefficient (LogP) of RAC-tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate (CAS 2408937-15-3) differ substantially from mono-functional analogs. The target compound has a TPSA of 84.58 Ų and LogP of 0.3617 as reported by the vendor . The mono-hydroxy analog N-Boc-3-aminocyclopentanol (CAS 1154870-59-3) has a TPSA of 58.56 Ų and LogP of 0.86 . The higher TPSA (+26.0 Ų) and lower LogP (−0.50 units) of the target compound reflect the presence of the additional free amine, which increases hydrogen-bonding capacity and reduces membrane permeability potential. For fragment-based drug discovery, a TPSA below 140 Ų and LogP between 0 and 3 are generally considered favorable starting points; the target compound's TPSA of 84.58 Ų falls within the oral drug-likeness window while maintaining sufficient polarity for aqueous solubility [1].

drug-likeness ADME prediction physicochemical property optimization fragment-based drug discovery

Scaffold Validation in Aspartyl Protease Inhibitor Drug Discovery: The 3-Amino-4-Hydroxycyclopentyl Pharmacophore in Renin Inhibition

The 3-amino-4-hydroxycyclopentyl scaffold is a validated pharmacophoric element in clinically relevant aspartyl protease inhibitor programs. The co-crystal structure of human renin (PDB 3Q3T) features the (1S,3R,4S)-3-amino-4-hydroxycyclopentyl moiety as a key component of a potent renin inhibitor series (compound 8d) that demonstrated antihypertensive efficacy in a transgenic rat model [1]. While the PDB ligand employs the (1S,3R,4S) stereochemistry and the target compound is the racemic (1R,3R,4R) form (as the Boc-protected precursor), the scaffold's demonstrated ability to productively engage the aspartyl protease active site validates this substitution pattern for inhibitor design. The target compound (CAS 2408937-15-3) therefore serves as a late-stage intermediate or scaffold-hopping starting point for renin, cathepsin D, BACE-1, and HIV protease inhibitor programs where the 1,3,4-trisubstituted cyclopentane motif has been employed [2][3]. In contrast, the 1,2-substituted analogs (e.g., CAS 454170-16-2) and mono-substituted analogs (CAS 207729-04-2) lack the specific 1,3,4-substitution geometry required to recapitulate the S1–S3 pocket-spanning interactions observed in the renin co-crystal structure.

aspartyl protease inhibition renin inhibitors structure-based drug design cardiovascular therapeutics

Optimal Procurement and Application Scenarios for RAC-tert-Butyl N-[(1R,3R,4R)-3-Amino-4-Hydroxycyclopentyl]Carbamate in Drug Discovery and Chemical Biology


Fragment-Based and Structure-Guided Aspartyl Protease Inhibitor Lead Generation

Research groups pursuing renin, BACE-1, cathepsin D, or HIV protease inhibitors can employ this racemic aminocyclopentanol as a direct precursor to the crystallographically validated 1,3,4-trisubstituted cyclopentane pharmacophore observed in PDB 3Q3T [1]. The dual free amine and hydroxyl groups permit sequential functionalization: the amine can be coupled to carboxylic acid-bearing P1/P2 fragments via amide bond formation, while the hydroxyl can be alkylated, acylated, or oxidized to modulate S1/S3 pocket occupancy and hydrogen-bonding networks . The Boc group remains intact during these transformations and is cleaved in the final step to reveal the ring amine for further elaboration or salt formation.

Racemic Substrate for Chiral Resolution and Asymmetric Methodology Development

The racemic nature of CAS 2408937-15-3 makes it an ideal substrate for developing or validating enzymatic kinetic resolution protocols (e.g., using lipases, transaminases, or amidases) to access enantiopure (1R,3R,4R) or (1S,3S,4S) building blocks [1]. The presence of both a free amine and a free hydroxyl provides two distinct recognition handles for biocatalytic discrimination. This procurement strategy avoids the upfront cost of enantiopure material while enabling in-house generation of chiral building blocks with defined absolute configuration .

Orthogonal Diversity-Oriented Synthesis (DOS) Library Construction

In diversity-oriented synthesis campaigns where skeletal and stereochemical diversification is the primary objective, the target compound's three chemically addressable positions (free amine, free hydroxyl, and Boc-protected ring nitrogen) enable split-pool or parallel synthesis strategies that generate maximal chemical diversity from a single scaffold [1]. The orthogonality of the Boc group (acid-labile) relative to Fmoc (base-labile) or Alloc (Pd-cleavable) protecting groups installed on the free amine further expands the accessible chemical space without protecting group interference .

Development of Cyclopentane-Containing Macrocyclic or Constrained Peptidomimetics

The cyclopentyl ring of CAS 2408937-15-3 imposes conformational constraint ideal for pre-organizing peptidomimetic backbones into bioactive conformations. The free amine and hydroxyl can serve as anchor points for macrocyclization via ring-closing metathesis (after appropriate functionalization), lactamization, or Click chemistry, while the Boc-protected ring nitrogen can be unmasked post-cyclization for further diversification [1]. This strategy is directly applicable to the development of orally bioavailable cyclic peptides and constrained peptidomimetic inhibitors where conformational pre-organization reduces the entropic penalty of target binding .

Quote Request

Request a Quote for RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.